Methionyl-tyrosyl-lysine

Catalog No.
S535123
CAS No.
73674-95-0
M.F
C20H32N4O5S
M. Wt
440.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionyl-tyrosyl-lysine

CAS Number

73674-95-0

Product Name

Methionyl-tyrosyl-lysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

Molecular Formula

C20H32N4O5S

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)24-17(12-13-5-7-14(25)8-6-13)19(27)23-16(20(28)29)4-2-3-10-21/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

ANCPZNHGZUCSSC-ULQDDVLXSA-N

SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Methionyl-tyrosyl-lysine; Met-tyr-lys;

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N

Description

The exact mass of the compound Methionyl-tyrosyl-lysine is 440.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methionyl-tyrosyl-lysine is a tripeptide composed of three amino acids: methionine, tyrosine, and lysine. This compound is characterized by the presence of a sulfur atom in the methionine side chain, a phenolic hydroxyl group in the tyrosine side chain, and an amino group in lysine. The unique combination of these amino acids gives this peptide distinctive properties, making it an interesting subject of study in both biochemical and pharmaceutical fields.

Typical of amino acids. Key reactions include:

  • Peptide Bond Formation: The amino group of one amino acid reacts with the carboxyl group of another, resulting in the formation of a peptide bond along with the release of water .
  • Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone, which alters its biological activity .
  • Nitration and Hydroxylation: Tyrosine can undergo nitration or hydroxylation through reactions with reactive species such as peroxynitrite or hydroxyl radicals, affecting its reactivity and potential signaling roles

    Methionyl-tyrosyl-lysine exhibits several biological activities:

    • Antioxidant Properties: The presence of methionine allows this peptide to act as a scavenger for reactive oxygen species, which can protect cells from oxidative stress.
    • Cell Signaling: Tyrosine residues are often involved in signaling pathways, particularly in phosphorylation processes that regulate various cellular functions.
    • Protein Interaction: Lysine's positive charge can facilitate interactions with negatively charged molecules, including DNA and other proteins, influencing gene expression and enzymatic activity.

The synthesis of methionyl-tyrosyl-lysine typically involves solid-phase peptide synthesis (SPPS). The process includes:

  • Coupling: The first amino acid (methionine) is attached to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed to allow further reactions.
  • Sequential Addition: Each subsequent amino acid (tyrosine followed by lysine) is added one at a time with repeated coupling and deprotection steps.
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Methionyl-tyrosyl-lysine has various applications:

  • Research: It is used as a model compound in studies of peptide synthesis and modification techniques.
  • Pharmaceuticals: Potential therapeutic applications include drug delivery systems and components in peptide-based vaccines due to its ability to modulate immune responses.
  • Food Industry: Investigated for its role in enhancing nutritional profiles and antioxidant capacities in food products.

Interaction studies reveal that methionyl-tyrosyl-lysine can engage with various molecular targets:

  • Enzymatic Interactions: It may modulate enzyme activities through binding interactions facilitated by its lysine residue.
  • Protein Binding: The compound's structure allows it to interact with other proteins, influencing cellular signaling pathways and protein stability.

Studies have shown that modifications to specific residues can significantly affect binding affinities and biological outcomes, highlighting the importance of structural integrity in its interactions .

Methionyl-tyrosyl-lysine shares structural similarities with other peptides but possesses unique features due to its specific amino acid composition. Here are some comparable compounds:

Compound NameKey Differences
Aspartyl-tyrosyl-methionyl-lysineContains aspartic acid instead of methionine
Methionyl-alanylyl-lysineSubstitutes tyrosine with alanine
Methionyl-valyl-serineSubstitutes tyrosine with valine and adds serine
Tyrosyl-methionyl-glycineReplaces lysine with glycine

These comparisons illustrate how variations in amino acid composition can influence the biological activity and chemical properties of similar peptides. Methionyl-tyrosyl-lysine's unique combination of residues makes it particularly interesting for studies related to oxidative stress responses and cellular signaling pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.5

Exact Mass

440.2093

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

MYK

Other CAS

73674-95-0

Wikipedia

Methionyl-tyrosyl-lysine

Dates

Modify: 2023-07-15
1: Normanton JR, West DC, Wolstencroft JH. Effects of methionyl-tyrosyl-lysine on neurones in the rat central nervous system. Br J Pharmacol. 1982 Nov;77(3):477-85. PubMed PMID: 7139198; PubMed Central PMCID: PMC2044622.
2: Logan SD, Lote CJ, Wolstencroft JH, Gent JP, Fox JE, Hudson D, Szelke M. Isolation, identification and synthesis of a novel tripeptide, methionyl-tyrosyl-lysine, from spinal cord and dorsal root ganglia of sheep. Neuroscience. 1980;5(8):1437-43. PubMed PMID: 7402479.
3: Logan SD, Lovick TA, West DC, Wolstencroft JH. Inhibitory actions of a novel endogenous tripeptide, methyionyl-tyrosyl-lysine, on proprioceptive neurons in the lumbar spinal cord of the cat. Neuroscience. 1982;7(11):2841-7. PubMed PMID: 7155356.

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